Cas no 865286-04-0 (4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-Benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group and a benzamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the oxadiazole ring enhances metabolic stability, while the benzyl and methoxyphenyl groups contribute to selective binding interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s purity and synthetic reproducibility ensure consistent performance in research applications, such as enzyme inhibition assays or receptor modulation studies. Its modular design allows for further derivatization to explore pharmacological properties.
4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
865286-04-0 structure
Product name:4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:865286-04-0
MF:C23H19N3O3
MW:385.415265321732
CID:5801549
PubChem ID:4051669

4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(phenylmethyl)-
    • AKOS024607781
    • SCHEMBL17716972
    • F1374-0276
    • 4-benzyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
    • 865286-04-0
    • VU0489144-1
    • 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C23H19N3O3/c1-28-20-10-6-5-9-19(20)22-25-26-23(29-22)24-21(27)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26,27)
    • InChI Key: BNQQPIIGXSTKCZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2OC)O1)(=O)C1=CC=C(CC2=CC=CC=C2)C=C1

Computed Properties

  • Exact Mass: 385.14264148g/mol
  • Monoisotopic Mass: 385.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.2Ų
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.258±0.06 g/cm3(Predicted)
  • pka: 10.78±0.70(Predicted)

4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1374-0276-2μmol
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
865286-04-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-0276-4mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
865286-04-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1374-0276-15mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
865286-04-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1374-0276-5μmol
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
865286-04-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1374-0276-2mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
865286-04-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1374-0276-30mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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30mg
$119.0 2023-05-17
Life Chemicals
F1374-0276-1mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Life Chemicals
F1374-0276-25mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
865286-04-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1374-0276-40mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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40mg
$140.0 2023-05-17
Life Chemicals
F1374-0276-3mg
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Additional information on 4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

4-Benzyl-N-5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Ylbenzamide (CAS No 865286-04-0): A Comprehensive Overview

4-Benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, identified by the CAS registry number 865286-04-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides and features a unique combination of functional groups, including a benzene ring, an oxadiazole moiety, and a methoxy-substituted phenyl group. The structure of this compound is characterized by its aromaticity and heterocyclic components, which contribute to its diverse chemical properties.

The synthesis of 4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide involves a series of carefully designed reactions that leverage modern organic chemistry techniques. Recent advancements in catalytic methods and coupling reactions have enabled the efficient construction of such complex molecules. The oxadiazole ring is typically formed through a cyclization process involving a diamine intermediate and a carbonyl compound. The methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.

One of the most notable aspects of this compound is its potential as a pharmacological agent. Recent studies have highlighted its ability to modulate key biological targets, such as kinases and receptors, which are implicated in various diseases. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases. This suggests that 4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide could serve as a lead compound for the development of novel anti-cancer therapies.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its aromaticity and heterocyclic structure make it an attractive candidate for use in organic electronics. Recent investigations into its electronic properties have revealed that it exhibits favorable charge transport characteristics when incorporated into thin-film transistor devices. This property could be exploited in the design of next-generation flexible electronics and optoelectronic devices.

The chemical stability of CAS No 865286-04-0 is another critical factor that contributes to its versatility. Studies conducted under various environmental conditions have demonstrated that the compound maintains its integrity under moderate thermal and oxidative stress. This stability is attributed to the resonance stabilization provided by the aromatic rings and the electron-withdrawing effects of the oxadiazole moiety.

From an analytical standpoint, the characterization of this compound has been achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into its molecular structure and purity. Furthermore, computational chemistry approaches have been employed to predict its physicochemical properties, including solubility and logP values.

The development of efficient synthetic routes for 4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide remains an active area of research. Scientists are exploring green chemistry methodologies to minimize waste and improve sustainability in its production. For example, catalytic cross-coupling reactions using palladium catalysts have shown great potential for constructing key intermediates with high efficiency.

In conclusion, CAS No 865286-04-0, or 4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-Oxadiazol - 2 - ylbenzamide, represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure endows it with properties that make it suitable for use in pharmaceuticals, materials science, and other advanced technologies. As research continues to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play an increasingly important role in both academic and industrial settings.

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